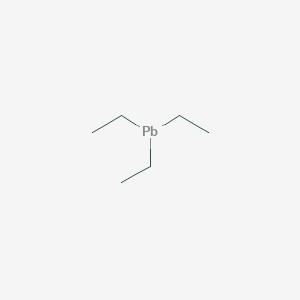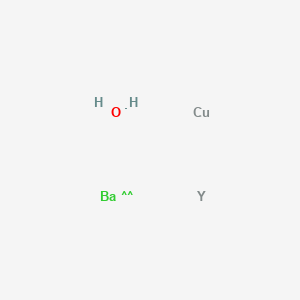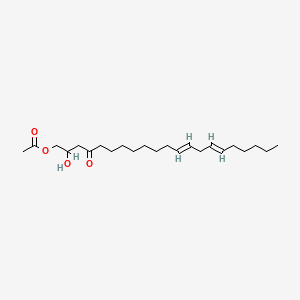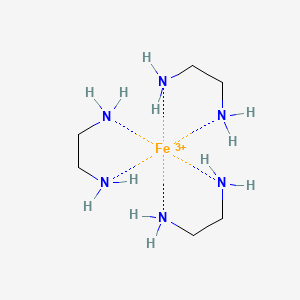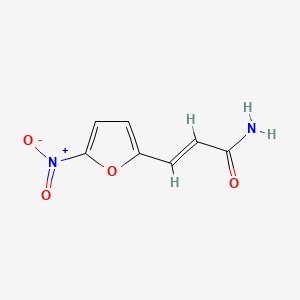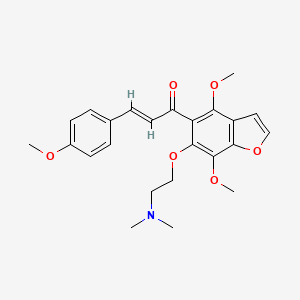
Himbacina
Descripción general
Descripción
Synthesis Analysis
The total synthesis of himbacine has been achieved through various innovative methods. Chackalamannil et al. (1999) reported a highly efficient synthetic strategy, utilizing an intramolecular Diels-Alder reaction followed by a [3 + 2] cycloaddition to produce the isoxazolidine derivative, which is then further processed to yield himbacine (Chackalamannil et al., 1999). Similarly, Wong and Sherburn (2003) presented a formal total synthesis involving key C-C bond-forming steps like Stille coupling reactions and a 6-exo-trig acyl radical cyclization (Wong & Sherburn, 2003).
Molecular Structure Analysis
Himbacine's molecular structure is characterized by a tricyclic core with multiple stereocenters, which poses a challenge for synthesis. The efficient construction of its complex framework has been demonstrated through various synthetic strategies, highlighting the molecule's intricate architecture and the synthetic ingenuity required to assemble such structures.
Chemical Reactions and Properties
Key chemical reactions involved in himbacine synthesis include the intramolecular Diels-Alder reaction, which serves as a cornerstone for constructing its cyclic core. Advanced techniques, such as Stille coupling and radical cyclization, have been employed to establish the necessary carbon-carbon bonds, showcasing the molecule's demanding synthetic requirements and the versatility of organic synthesis methods in achieving complex molecular architectures.
Physical Properties Analysis
The synthesis and studies on himbacine analogs emphasize the critical role of its physical properties, such as solubility and crystallinity, which influence its biological activity and synthesis efficiency. These properties are crucial for the molecule's interaction with biological targets and its overall pharmacokinetic profile.
Chemical Properties Analysis
Himbacine's chemical properties, including its reactivity and stability, are defined by its unique structural features. The molecule's ability to act as a muscarinic receptor antagonist is intrinsically linked to its chemical structure, illustrating the direct relationship between a molecule's architecture and its biological function.
Aplicaciones Científicas De Investigación
Antagonistas del Receptor de Trombina Síntesis
Los análogos de la himbacina son sintonómeros quirales clave para la síntesis de antagonistas del receptor de trombina como el vorapaxar . Vorapaxar es un antagonista del receptor de trombina desarrollado por Merck & Co basado en el producto natural this compound . Inhibe la agregación plaquetaria inducida por la trombina a través de un antagonismo selectivo del PAR-1, sirviendo como un potente agente antiplaquetario .
Biocatalizador para Alcohol Propargílico Quiral
La lipasa A de Burkholderia cepacia ATCC 25416 se ha utilizado como catalizador para la preparación enzimática de (4 R )-4-hidroxi- N, N -difenil-2-pentinamida enantioméricamente enriquecido . Este compuesto es un sintón quiral clave para la síntesis de antagonistas del receptor de trombina . La investigación revela que la lipasa A es un biocatalizador prometedor para la producción de alcohol propargílico quiral para la preparación de nuevos análogos de la this compound .
Antagonista de los Receptores Muscarínicos de Acetilcolina
La this compound actúa sobre varios receptores muscarínicos de acetilcolina . Estos receptores son un tipo de receptores acoplados a proteínas G (GPCR), y se ha encontrado que la this compound antagoniza estos receptores . Esto hace que la this compound sea un candidato potencial para el desarrollo de fármacos dirigidos a estos receptores.
Medicina Tradicional
La this compound es un compuesto producido por plantas que se utiliza en la medicina tradicional . La corteza de las plantas Galbulimima, que contienen this compound, se utiliza en la medicina tradicional y las prácticas rituales de las personas en la región de Papúa Nueva Guinea como analgésico, remedio para la fiebre y alucinógeno .
Objetivo de los Receptores Opioides
El hallazgo inesperado de que la this compound actúa sobre los receptores opioides abre perspectivas para el descubrimiento de fármacos . Esto abre una nueva vía para el desarrollo de medicamentos que se dirigen a estos receptores.
Fármaco Antiespasmódico
La this compound muestra promesa como fármaco antiespasmódico, un compuesto que suprime los espasmos musculares . Esto lo convierte en un candidato potencial para el desarrollo de fármacos para afecciones que involucran espasmos musculares.
Mecanismo De Acción
Target of Action
Himbacine is an alkaloid that primarily targets the muscarinic acetylcholine receptor M2 . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps regulate heart rate and smooth muscle contraction .
Mode of Action
Himbacine acts as a muscarinic receptor antagonist , specifically for the muscarinic acetylcholine receptor M2 . As an antagonist, it binds to the receptor and blocks its activation by acetylcholine, a neurotransmitter. This prevents the receptor from triggering a response, thereby inhibiting the normal function of the receptor .
Biochemical Pathways
The primary biochemical pathway affected by himbacine is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors, including the muscarinic acetylcholine receptor M2 . By blocking the activation of the M2 receptor, himbacine can alter the signaling within this pathway, potentially affecting various physiological processes such as heart rate and smooth muscle contraction .
Pharmacokinetics
These properties would significantly impact the bioavailability of himbacine, determining how much of the compound reaches its target site in the body after administration .
Result of Action
The molecular and cellular effects of himbacine’s action primarily involve changes in signal transduction within cells due to the blockade of the muscarinic acetylcholine receptor M2 . This can lead to alterations in various physiological processes regulated by this receptor, such as heart rate and smooth muscle contraction .
Action Environment
Environmental factors can potentially influence the action, efficacy, and stability of himbacine. For instance, factors such as temperature and pH could affect the stability of the compound, while the presence of other substances in the body could influence its absorption and distribution . .
Direcciones Futuras
Himbacine shows promise as a starting point in Alzheimer’s disease research . Vorapaxar, a synthetic analog of Himbacine, is a novel, first-in-class, protease-activated receptor-1 antagonist . Ongoing studies will help define the ideal patient populations for protease-activated receptor antagonism . The use of multivariate modeling may enable the identification of subgroups with maximal benefit and minimal harm from vorapaxar .
Propiedades
IUPAC Name |
(3S,3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+/t14-,15-,16+,17+,18-,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNFDSPHNUFOS-LPJDIUFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](N1C)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2[C@@H](OC4=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027483 | |
| Record name | Himbacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6879-74-9 | |
| Record name | (+)-Himbacine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Himbacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Himbacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIMBACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17C7V122D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




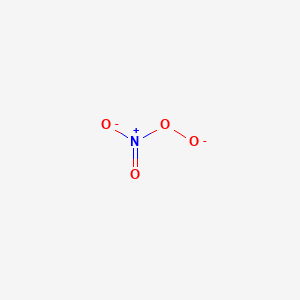

![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(12Z,23Z)-15-hydroxy-21-methoxy-9,20-dimethyl-6,8,11,17-tetraoxo-3,18,26-trioxa-7,28,29-triazatricyclo[23.2.1.12,5]nonacosa-1(27),2(29),4,12,23,25(28)-hexaen-19-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1240120.png)
![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)
![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)

